![molecular formula C21H19ClN2O5S2 B2561660 Methyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 1048646-38-3](/img/structure/B2561660.png)
Methyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C21H19ClN2O5S2 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine ring, a sulfonyl group, and a benzo[b]thiophene moiety . The sulfonyl group assumes a pseudo-axial orientation with respect to the benzothiazine moiety .Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory Properties
Thiophene derivatives have been found to have anti-inflammatory properties . For example, suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties . This makes them useful in the development of new antimicrobial agents.
Anticancer Properties
Thiophene derivatives have shown anticancer properties . This suggests their potential use in the development of new anticancer drugs.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This makes them valuable in industries that deal with metals and other materials prone to corrosion.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
Sulfonyl Group
The sulfonyl group in the compound is a common functional group in organic chemistry and is known to participate in various chemical reactions. Sulfonyl-containing compounds are often used as intermediates in the synthesis of other compounds and can exhibit various biological activities .
Pyrrolidine
Pyrrolidine is a cyclic amine, and its derivatives are found in many pharmaceuticals and natural products. Pyrrolidine derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Thiophene
Thiophene is a heterocyclic compound with diverse applications in medicinal chemistry. Thiophene derivatives can exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties .
properties
IUPAC Name |
methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S2/c1-29-21(26)19-18(15-5-2-3-7-17(15)30-19)23-20(25)16-6-4-12-24(16)31(27,28)14-10-8-13(22)9-11-14/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLYWOURQNSLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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